diethyl 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate diethyl 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 1638612-84-6
VCID: VC2876649
InChI: InChI=1S/C19H22N2O7/c1-5-27-18(23)13-10-14(19(24)28-6-2)21(20-13)11-15(22)12-7-8-16(25-3)17(9-12)26-4/h7-10H,5-6,11H2,1-4H3
SMILES: CCOC(=O)C1=CC(=NN1CC(=O)C2=CC(=C(C=C2)OC)OC)C(=O)OCC
Molecular Formula: C19H22N2O7
Molecular Weight: 390.4 g/mol

diethyl 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate

CAS No.: 1638612-84-6

Cat. No.: VC2876649

Molecular Formula: C19H22N2O7

Molecular Weight: 390.4 g/mol

* For research use only. Not for human or veterinary use.

diethyl 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate - 1638612-84-6

Specification

CAS No. 1638612-84-6
Molecular Formula C19H22N2O7
Molecular Weight 390.4 g/mol
IUPAC Name diethyl 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]pyrazole-3,5-dicarboxylate
Standard InChI InChI=1S/C19H22N2O7/c1-5-27-18(23)13-10-14(19(24)28-6-2)21(20-13)11-15(22)12-7-8-16(25-3)17(9-12)26-4/h7-10H,5-6,11H2,1-4H3
Standard InChI Key IZCNHVSXSIBDEL-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC(=NN1CC(=O)C2=CC(=C(C=C2)OC)OC)C(=O)OCC
Canonical SMILES CCOC(=O)C1=CC(=NN1CC(=O)C2=CC(=C(C=C2)OC)OC)C(=O)OCC

Introduction

Chemical Structure and Key Properties

Molecular Architecture

The compound features a pyrazole ring substituted at position 1 with a 2-(3,4-dimethoxyphenyl)-2-oxoethyl group and esterified at positions 3 and 5. Its molecular formula is C₁₉H₂₂N₂O₇, with a molecular weight of 390.4 g/mol . The ester groups (diethyl) and the ketone moiety in the oxoethyl substituent confer distinct reactivity, while the 3,4-dimethoxyphenyl group enhances aromatic electron density and lipophilicity.

PropertyValueSource
Molecular FormulaC₁₉H₂₂N₂O₇
Molecular Weight390.4 g/mol
CAS Number1638612-84-6
Key Functional GroupsPyrazole, esters, ketone, methoxy

Electron Distribution and Stability

The pyrazole ring’s adjacent nitrogen atoms create a partial aromatic system, stabilized by resonance. Electron-withdrawing ester groups at positions 3 and 5 deactivate the ring toward electrophilic substitution, directing reactivity to the 4-position or the ketone moiety. The 3,4-dimethoxyphenyl group’s electron-donating methoxy substituents enhance resonance stabilization of the aromatic system, potentially influencing metabolic stability .

Synthesis and Catalytic Strategies

Core Synthesis Pathways

The synthesis typically involves condensation reactions between 1,3-dicarbonyl precursors and hydrazine derivatives. A representative approach includes:

  • Cerium(III) Proline Complex Catalysis: This method enables mild, selective formation of the pyrazole core. Yields for analogous pyrazole esters range from 70% to 91%, depending on catalyst loading and solvent choice .

  • Stepwise Functionalization: Sequential introduction of the 3,4-dimethoxyphenyl-2-oxoethyl group via nucleophilic substitution or alkylation, followed by esterification at positions 3 and 5.

Synthetic ParameterConditionOutcomeSource
CatalystCerium(III) proline complexHigh yield, regioselectivity
SolventPolar aprotic (e.g., DMF, THF)Improved reaction kinetics
TemperatureRoom temperature to 80°COptimal for esterification

Challenges and Optimization

Key challenges include controlling regioselectivity during pyrazole ring formation and minimizing side reactions involving ester hydrolysis. Strategies such as anhydrous conditions and acid catalysis (e.g., H₂SO₄ or TsOH) stabilize intermediates and prevent hydrolysis .

Reactivity and Functional Group Transformations

Ester Group Reactivity

The diethyl esters undergo hydrolysis to yield 3,5-dicarboxylic acid derivatives, which are precursors for amides or amino acid conjugates. Transesterification with alcohols (e.g., methanol) modifies solubility and bioavailability.

Example Reaction:
Diethyl ester+H2OH+/OHPyrazole-3,5-dicarboxylic acid+2EtOH\text{Diethyl ester} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Pyrazole-3,5-dicarboxylic acid} + 2\text{EtOH}

Pyrazole Ring Modifications

Electrophilic substitution at the 4-position is feasible due to the electron-withdrawing ester groups. Potential reactions include:

  • Nitration: Introducing nitro groups for further functionalization.

  • Halogenation: Bromination or chlorination to create reactive intermediates.

Ketone Reactivity

The 2-oxoethyl group participates in:

  • Condensation: With hydrazines to form hydrazones.

  • Grignard Reactions: Nucleophilic addition to form secondary alcohols.

TargetMechanismRationale
Cyclooxygenase-2 (COX-2)Competitive inhibitionAnalogous to pyrazole NSAIDs
KinasesATP-binding domain interactionMethoxyphenyl’s planarity
Cytochrome P450Metabolic stability modulationEster hydrolysis kinetics

Challenges in Bioactivity

Characterization and Analytical Techniques

Spectroscopic Methods

TechniqueApplicationKey Observations
FTIRFunctional group identificationPeaks for C=O (ester, ketone), C-N (pyrazole)
¹H/¹³C NMRStructural elucidationSignals for methoxy (δ 3.8–3.9 ppm), ester ethyl (δ 1.2–1.4 ppm)
XRDCrystallinity assessmentIndexed reflections confirm pyrazole ring planarity

Industrial and Research Applications

Pharmaceutical Intermediates

This compound serves as a precursor for:

  • Prodrug Development: Ester hydrolysis to release active carboxylic acids.

  • Bisubstrate Inhibitors: Linking two pharmacophores via the pyrazole core.

Material Science

Potential uses include:

  • Coordination Polymers: Metal chelation via ester or ketone groups.

  • Liquid Crystals: Aromatic cores for mesogenic properties.

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